![molecular formula C8H16ClNO B13571689 {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Aminobicyclo[320]heptan-6-yl}methanolhydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic compound featuring a bicyclo[320]heptane core structure with an amino group and a hydroxymethyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through intramolecular cyclization reactions.
Introduction of functional groups: The amino and hydroxymethyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include derivatives with different functional groups, such as carboxylic acids, aldehydes, primary amines, and substituted bicyclic compounds .
Scientific Research Applications
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: This compound has a similar bicyclic core but with different functional groups.
6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol: This compound is closely related, with an amino group and a hydroxyl group attached to the bicyclic core.
Uniqueness
The uniqueness of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(6-amino-6-bicyclo[3.2.0]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(5-10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H |
InChI Key |
DJZATDYKINZEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


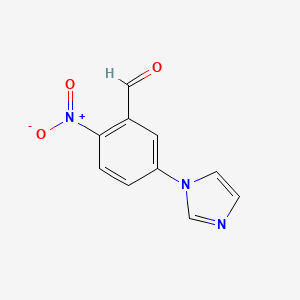
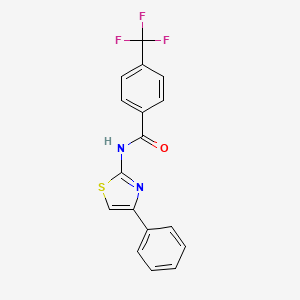


![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)
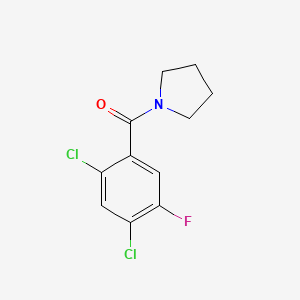
![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)

![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
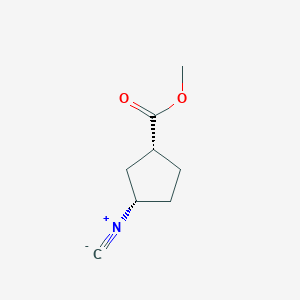
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
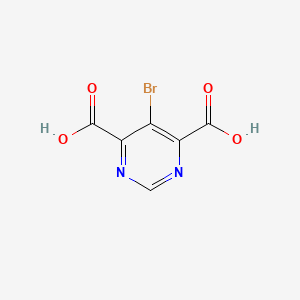
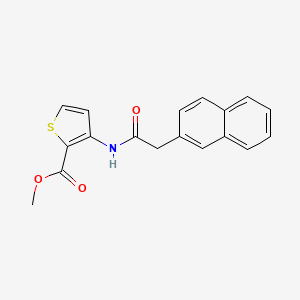
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)
